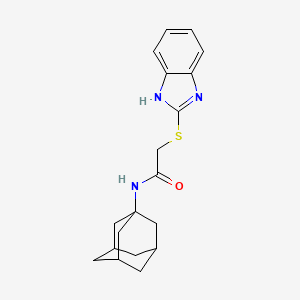

N-1-金刚烷基-2-(1H-苯并咪唑-2-基硫代)乙酰胺

描述

Synthesis Analysis

The synthesis of compounds related to "N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide" often involves multi-step chemical reactions, starting with adamantane or benzimidazole precursors. For instance, the synthesis of adamantylated benzimidazole derivatives has been described, combining adamantane with benzimidazole rings, known for their antitumor and anti-influenza activities, through halogenation and subsequent reactions (Latosińska et al., 2022). These methods may be adapted for synthesizing the specific compound of interest by introducing a thioacetamide group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of adamantyl-benzimidazole derivatives features significant interactions that influence their crystal packing and physical properties. For example, the crystal structure of a related compound showcased N—H⋯N hydrogen bonds and attractive S⋯S interactions, contributing to its stability and geometric configuration (Bunev et al., 2013). Such interactions are critical for understanding the molecular arrangement and potential binding sites of "N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide".

Chemical Reactions and Properties

Adamantyl-benzimidazole compounds participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions include hydrogenation, halogenation, and interactions with various reagents, leading to products with diverse chemical properties. The presence of the adamantyl group and the benzimidazole ring contributes to the compound's reactivity towards synthesizing derivatives with potential pharmacological activities (Zurabishvili et al., 2015).

Physical Properties Analysis

The physical properties of "N-1-adamantyl-2-(1H-benzimidazol-2-ylthio)acetamide" can be inferred from related compounds, which often exhibit solubility in common organic solvents and form stable crystalline structures. The adamantyl group imparts a degree of lipophilicity, while the benzimidazole moiety may contribute to the compound's melting point and solubility characteristics.

Chemical Properties Analysis

The chemical properties of adamantyl-benzimidazole derivatives include acidity, basicity, and potential for forming hydrogen bonds, significantly impacting their biological activity and interaction with biological molecules. The synthesis and pKa determination of similar compounds reveal the influence of substituents on their acidity and basicity, essential for understanding their behavior in chemical and biological systems (Duran & Canbaz, 2013).

科学研究应用

合成和抗病毒特性

N-(1-金刚烷基)乙酰胺及其衍生物,包括 N-1-金刚烷基-2-(1H-苯并咪唑-2-基硫代)乙酰胺,是合成具有生物活性的氨基金刚烷的起始化合物。这些化合物具有抗菌和抗病毒活性,用于治疗和预防各种疾病,如流感、疱疹和肺炎。一个例子是使用米丹坦治疗帕金森病,米丹坦是从 1-氨基金刚烷(N-(1-金刚烷基)乙酰胺的产物)衍生的 (R. Khusnutdinov 等人,2011)。

对丙型肝炎病毒的抗病毒活性

2-硫代苯并咪唑的衍生物,包括一些与 N-1-金刚烷基-2-(1H-苯并咪唑-2-基硫代)乙酰胺类似的衍生物,已被合成并测试了对丙型肝炎病毒 (HCV) 和乙型肝炎病毒 (HBV) 的抗病毒活性。值得注意的是,诸如 2-{4-[(1-苯甲酰苯并咪唑-2-基硫代)甲基]-1H-1,2,3-三唑-1-基}-N-(对硝基苯基)-乙酰胺之类的化合物对 HCV 表现出显着的活性 (B. G. Youssif 等人,2016)。

在油中的抗氧化性能

一些苯并咪唑衍生物,例如 2(I-H 苯并(d)咪唑-2-基)硫代) N-丁基乙酰胺,已被研究作为基础油的抗氧化剂。这些化合物在提高油的氧化稳定性方面的抑制效率通过总酸值 (TAN)、粘度和红外 (IR) 光谱等测试来确定 (J. Basta 等人,2017)。

抗菌和抗真菌应用

与 N-1-金刚烷基-2-(1H-苯并咪唑-2-基硫代)乙酰胺在结构上相关的化合物已对其抗菌和抗真菌特性进行了评估。例如,诸如 2-(1H-苯并咪唑-1-基)-N-(3-硝基苯基)乙酰胺之类的衍生物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出显着的抗菌活性,表明这些衍生物在治疗细菌感染中的潜力 (S. Chaudhari 等人,2020)。

作为抗肿瘤和抗病毒活性多靶点配体的潜力

一些衍生物,例如 1-[2-(1-金刚烷基)乙基]-1H-苯并咪唑,已被合成并评估其作为多靶点配体的潜力。这些配体结合了以抗肿瘤活性著称的苯并咪唑环和显示抗流感活性的金刚烷部分。它们被探索作为人酪蛋白激酶 2、膜基质 2 蛋白和严重急性呼吸系统综合征冠状病毒 2 (SARS-CoV-2) 等各种靶点的抑制剂 (J. Latosinska 等人,2022)。

抗菌活性和结构分析

某些苯并咪唑衍生物的抗菌活性及其通过光谱方法阐明的结构,突出了它们在药物化学中的潜力。这些化合物已针对各种细菌菌株进行了活性测试,提供了对其功效和构效关系的见解 (K. Parikh 和 D. Joshi,2012)。

抗结核活性

通过结合来自抗结核化合物的生物活性片段设计的 1,2,3-三唑-金刚烷基乙酰胺杂化物,并合成并评估了它们对结核分枝杆菌的抗结核活性。这项研究突出了金刚烷基乙酰胺衍生物在治疗结核病方面的潜力 (Dinesh Addla 等人,2014)。

属性

IUPAC Name |

N-(1-adamantyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c23-17(11-24-18-20-15-3-1-2-4-16(15)21-18)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFAKRSJJCIXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)

![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)

![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)

![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)

![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)

![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)

![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)

![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)

![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)